molecular formula C14H21N3OS B2951621 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1797708-96-3

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2951621
CAS No.: 1797708-96-3
M. Wt: 279.4
InChI Key: WPZIKHKIKGSLPC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a unique combination of a cyclopentyl group, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The cyclopentyl group is then introduced through a series of reactions that may include alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new industrial processes and products, including specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring, in particular, is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, such as:

  • 2-cyclopentyl-N-(1,3-thiazol-2-yl)acetamide
  • N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
  • N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness

What sets 2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, thiazole ring, and pyrrolidine ring in a single molecule allows for a wide range of interactions and activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c18-13(9-11-3-1-2-4-11)16-12-5-7-17(10-12)14-15-6-8-19-14/h6,8,11-12H,1-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZIKHKIKGSLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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